N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Receptor Occupancy Tracing
A study on arylphenylpyrrolidinylmethylphenoxybenzamides, which are closely related to the compound , found high affinity and selectivity for κ opioid receptors. These compounds were investigated for potential use as receptor occupancy tracers, a critical component in the preclinical development of drugs targeting the κ opioid receptor. The evaluation of these compounds, including their binding affinities and antagonistic properties, was performed in vitro and in vivo, demonstrating their potential as tools for understanding receptor dynamics without the need for radiolabeling (C. Mitch et al., 2011).
Antimicrobial Activity
Research on fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial properties. These compounds, synthesized through microwave-induced methods, were tested against various bacterial and fungal strains, showing significant activity. The presence of a fluorine atom at specific positions of the benzoyl group was essential for enhancing antimicrobial activity, underscoring the importance of structural modifications in developing new antimicrobial agents (N. Desai et al., 2013).
Cellular Proliferation in Tumors
The compound 18F-ISO-1, which is structurally related to N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide, was evaluated for its ability to image tumor proliferation in patients with malignant neoplasms using PET. This study aimed to assess the feasibility of using 18F-ISO-1 PET for evaluating the proliferative status of solid tumors, demonstrating the compound's potential in clinical oncology research for understanding tumor growth dynamics (F. Dehdashti et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to show better hydrolytic and metabolic stability , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-2-4-15(5-3-13)19(24)21-11-14-10-18(23)22(12-14)17-8-6-16(20)7-9-17/h2-9,14H,10-12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDJHXTNJRWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.